1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid

Cross-coupling Medicinal chemistry Pyrazole diversification

This iodinated pyrazole scaffold offers three orthogonal handles: C5–I for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira), C3‑COOH for amide/ester formation, and N1‑fluoroethyl to modulate metabolic stability and membrane permeability. Unlike non‑iodinated analogs, the C5–I bond permits late‑stage diversification and radioiodination for PET/SPECT. An essential building block for PROTAC assembly, fragment growing, and SAR library synthesis. High‑purity, research‑grade intermediate with full characterization support.

Molecular Formula C6H6FIN2O2
Molecular Weight 284.029
CAS No. 2226181-94-6
Cat. No. B2374664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid
CAS2226181-94-6
Molecular FormulaC6H6FIN2O2
Molecular Weight284.029
Structural Identifiers
SMILESC1=C(N(N=C1C(=O)O)CCF)I
InChIInChI=1S/C6H6FIN2O2/c7-1-2-10-5(8)3-4(9-10)6(11)12/h3H,1-2H2,(H,11,12)
InChIKeyHLSGARFMTCWRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid (CAS 2226181-94-6): A Bifunctional Heterocyclic Building Block for Targeted Library Synthesis and Radiochemistry Applications


1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid (CAS 2226181-94-6) is a heterobifunctional pyrazole derivative that combines a 2-fluoroethyl group at the N1 position with an iodine atom at the C5 position and a carboxylic acid handle at the C3 position . This substitution pattern creates a versatile scaffold for medicinal chemistry and chemical biology applications, where the iodine atom serves as a site for transition metal-catalyzed cross-coupling reactions and the fluoroethyl group modulates lipophilicity and metabolic stability . With a molecular formula of C6H6FIN2O2 and a molecular weight of 284.03 g/mol, this compound serves as a key intermediate for constructing more complex molecular architectures through orthogonal functionalization at both the C5 position (via C–I bond cleavage) and the C3 carboxylic acid (via amide coupling or esterification) .

Why Generic Substitution of 1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid (CAS 2226181-94-6) with Non-iodinated or Differently Substituted Pyrazole Analogs Fails in Cross-Coupling and Radiosynthesis Workflows


Generic substitution of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid with non-iodinated analogs eliminates the compound's capacity to participate in C–C bond-forming reactions at the C5 position, fundamentally altering its utility as a synthetic building block . While structurally related compounds such as 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6, MW 158.13) lack the iodine atom required for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-couplings, this iodinated derivative uniquely enables late-stage diversification of the pyrazole core . Conversely, alternative 5-iodopyrazoles lacking the fluoroethyl group do not replicate the specific physicochemical profile imparted by this N-alkyl substituent, which influences membrane permeability and target engagement in biological systems . The precise combination of the iodine leaving group, the fluoroethyl N-substituent, and the free carboxylic acid makes this compound irreplaceable in workflows requiring both covalent diversification and tuned drug-like properties .

Quantitative Comparative Evidence: 1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid (CAS 2226181-94-6) vs. Closest Analogs for Cross-Coupling Reactivity and Physicochemical Property Differentiation


Enhanced C5 Reactivity for Cross-Coupling: C–I Bond vs. C–H Bond Activation Potential

1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid contains a C5–I bond that enables direct palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without requiring pre-functionalization or directing groups, whereas the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6) lacks this reactive handle and would require harsh C–H activation conditions for functionalization at the corresponding C5 position . The presence of the C–I bond reduces the bond dissociation energy relative to a C–H bond, facilitating oxidative addition with Pd(0) catalysts under mild conditions .

Cross-coupling Medicinal chemistry Pyrazole diversification

Increased Molecular Weight and Lipophilicity Driven by Iodine Substitution: Comparison with Non-iodinated 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid

The molecular weight of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is 284.03 g/mol, which is substantially higher than that of the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (MW 158.13 g/mol, a difference of 125.9 g/mol) . This increase is attributable to the iodine atom and directly influences the compound's lipophilicity (cLogP) and polar surface area, parameters that govern membrane permeability and non-specific protein binding in biological assays . The iodine atom also contributes additional van der Waals volume and polarizability, which may enhance binding affinity to certain protein pockets through halogen bonding interactions .

Physicochemical properties Drug design ADME

Potential for Radioiodination via Isotope Exchange: Differentiated Utility from Non-iodinated or Brominated Analogs

The presence of the C5–I bond in 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid positions it as a candidate for radioiodination via isotopic exchange (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) to generate radiolabeled probes for in vivo imaging applications . In contrast, the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6) cannot undergo direct radioiodination without prior installation of a leaving group or prosthetic moiety, adding synthetic steps and reducing overall radiochemical yield . While specific radiochemical yield data for this exact compound are not available in the current literature, iodinated pyrazole carboxylic acids as a class have been explored for X-ray contrast media applications, underscoring the role of iodine in conferring imaging-relevant properties [1].

Radiosynthesis PET imaging SPECT

Optimal Research and Industrial Applications for 1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid (CAS 2226181-94-6) Based on Quantitative Differentiation Evidence


Modular Synthesis of Diversified Pyrazole Libraries via Palladium-Catalyzed Cross-Coupling

1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is optimally deployed as a key intermediate in the construction of focused or diverse pyrazole libraries for medicinal chemistry hit-to-lead programs. The C5–I bond permits Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, and other Pd-catalyzed transformations to introduce a wide range of substituents at the C5 position without altering the fluoroethyl or carboxylic acid functionalities . This orthogonal reactivity, not available in the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid , allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the pyrazole core, leveraging the iodine atom as a traceless synthetic handle .

Synthesis of Radiolabeled Pyrazole Probes for Preclinical Molecular Imaging

The presence of the iodine atom at the C5 position makes 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid a valuable precursor for the preparation of radioiodinated probes intended for SPECT or PET imaging applications . As a class, iodinated pyrazoles have been investigated for imaging-relevant applications [1]. Researchers can exploit the C5–I bond to introduce radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) via isotopic exchange or copper-mediated radioiodination protocols, generating imaging agents that retain the fluoroethyl and carboxylic acid moieties for target engagement and pharmacokinetic modulation . This avoids the need for prosthetic group radiolabeling strategies required for non-iodinated analogs .

Building Block for Fragment-Based Drug Discovery (FBDD) with Tuned Physicochemical Properties

In fragment-based drug discovery campaigns, 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid serves as a fragment-sized scaffold (MW 284.03) with a built-in synthetic handle for fragment growing or linking . Its molecular weight is 79.6% higher than the non-iodinated analog 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (MW 158.13) , placing it in a distinct region of chemical space and offering a different physicochemical starting point for lead generation. The fluoroethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid can engage in hydrogen-bonding interactions with target proteins. The iodine atom not only provides a site for fragment elaboration but may also contribute to target binding through halogen bonding interactions .

Synthesis of Heterobifunctional Pyrazole-Based PROTACs and Molecular Glues

1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is ideally suited for constructing heterobifunctional degraders (e.g., PROTACs) and molecular glues due to its three orthogonal functional handles: the C5–I bond for cross-coupling to install a ligand for the target protein of interest, the C3 carboxylic acid for amide coupling to attach an E3 ligase recruiting moiety, and the fluoroethyl group for modulating overall molecular properties . This strategic substitution pattern, absent in non-iodinated or non-carboxylated analogs , enables the modular, stepwise assembly of complex bifunctional molecules without the need for extensive protecting group strategies. The molecular weight (284.03) is also within an optimal range for a fragment to be elaborated into a final degrader molecule .

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